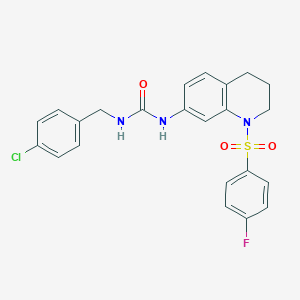
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole, also known as CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CPI-455 belongs to the class of triazole compounds, which have been found to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole is not fully understood, but it is believed to act by inhibiting the activity of histone lysine methyltransferase (KMT) enzymes, which are involved in the regulation of gene expression. 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole has been found to specifically inhibit the activity of the KMT5A enzyme, which is overexpressed in several types of cancer.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole has been found to exhibit several biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and cell cycle arrest. 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole in lab experiments is its potent antiproliferative activity, which makes it a useful tool for studying cancer cell growth and survival. However, one limitation is that 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole is a relatively new compound, and its effects on normal cells and tissues are not fully understood.
Direcciones Futuras
There are several potential future directions for research on 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole, including:
1. Further studies to elucidate the exact mechanism of action of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole and its effects on gene expression.
2. Studies to investigate the potential of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole as an anti-metastatic agent.
3. Studies to investigate the effects of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole on normal cells and tissues.
4. Studies to investigate the potential of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole in combination with other anticancer agents.
5. Studies to investigate the potential of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole in animal models of cancer.
Conclusion
In conclusion, 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole is a promising compound with potential as a therapeutic agent for the treatment of cancer. Its potent antiproliferative activity and ability to inhibit the activity of histone lysine methyltransferase enzymes make it a useful tool for studying cancer cell growth and survival. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole can be synthesized using a variety of methods, including the reaction of 2-chlorobenzonitrile with isopropylmagnesium chloride, followed by the reaction with sodium azide and subsequent reduction. Another method involves the reaction of 2-chlorobenzonitrile with isopropylamine, followed by the reaction with sodium azide and reduction.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole has been the subject of several scientific studies, which have explored its potential as a therapeutic agent. One study found that 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole exhibited potent antiproliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. Another study found that 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole inhibited the growth of human pancreatic cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-4-propan-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8(2)15-7-13-14-11(15)9-5-3-4-6-10(9)12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKJIAQIUBMOJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2384085.png)
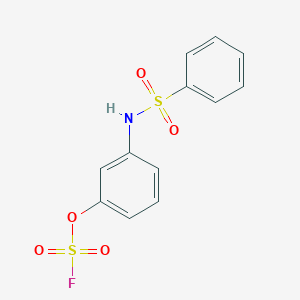
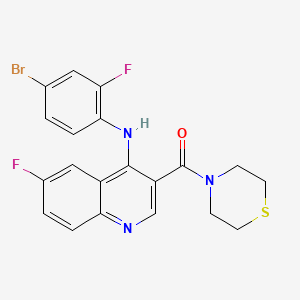
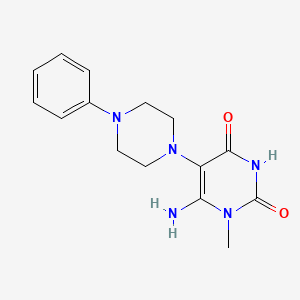
![6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2384090.png)
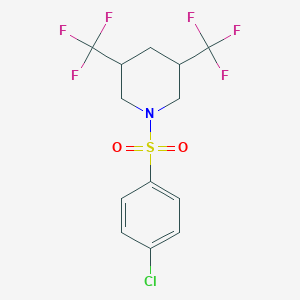
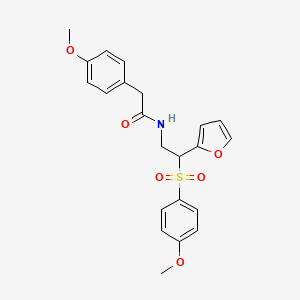
![7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2384096.png)


![2-sec-butyl-5-[(3-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2384103.png)

